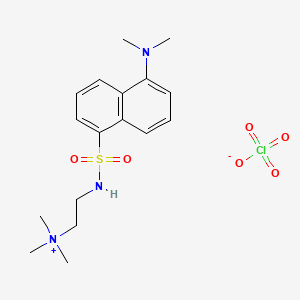

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate

Description

Historical Context and Development of Dansyl-based Fluorescent Probes

The discovery of dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) in the 1950s revolutionized fluorescence-based biochemical sensing. Its derivatives, including (1-dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, emerged as critical tools for studying molecular interactions due to their exceptional photophysical properties. This compound represents an advanced iteration of dansyl chemistry, combining the environmental sensitivity of the dansyl fluorophore with cationic functionality for targeted biomolecular interactions.

The development timeline shows three evolutionary stages:

Nomenclature and Synonyms

DASP and DNS-chol Abbreviations

The compound carries multiple standardized designations across chemical databases:

Chemical Naming Conventions

The systematic IUPAC name breaks down into three structural components:

- Aromatic core : 5-(dimethylamino)naphthalene-1-sulfonamide

- Linker : 2-aminoethyl bridge

- Cationic head : N,N,N-trimethylammonium perchlorate

Alternative naming systems emphasize different features:

- Functional group priority : Perchlorate salt of N-(2-trimethylammoniumethyl)-5-dimethylaminonaphthalene-1-sulfonamide

- Biochemical notation : Dansyl-TMA (trimethylammonium) conjugate

Structural Classification and Molecular Architecture

Dansyl Fluorophore Component

The dansyl group provides the photophysical core through:

The naphthalene ring system enables π-π stacking interactions with aromatic biological targets, while the sulfonamide group permits hydrogen bonding.

Quaternary Ammonium Functionality

The trimethylammonium-perchlorate moiety introduces critical biochemical properties:

This charged headgroup facilitates specific interactions with:

- Anionic phospholipid headgroups in cellular membranes

- Catalytic sites of cholinesterase enzymes

- Nucleic acid phosphate backbones

The molecular architecture combines these components through a ethylenediamine linker that provides:

- Conformational flexibility : 120° bond rotation freedom

- Length modulation : 4.7 Å inter-group distance

- Steric accommodation : Controlled spatial separation of functional groups

Propriétés

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl-trimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N3O2S.ClHO4/c1-19(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)18-12-13-20(3,4)5;2-1(3,4)5/h6-11,18H,12-13H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALGRPFYCOBGHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187067 | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33423-98-2 | |

| Record name | Dns-chol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dns-chol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dansylaminoethyl trimethylammoniumperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, commonly referred to as DNS-chol, is a synthetic compound characterized by its fluorescent properties and biological activity. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C17H26ClN3O6S

- Molar Mass : 435.92 g/mol

- CAS Number : 33423-98-2

- Storage Conditions : -20°C

- Hazard Symbols : Xi (Irritant)

The compound is known for its ability to bind to various biological molecules, making it useful in biochemical studies.

DNS-chol acts primarily as a fluorescent probe, allowing researchers to study interactions within biological systems. Its structure enables it to interact with cholinergic receptors, which are pivotal in neurotransmission. The positive charge from the trimethylammonium group enhances its binding affinity to negatively charged sites on proteins and membranes.

Applications in Research

- Fluorescence Spectroscopy : DNS-chol is utilized in fluorescence spectroscopy to study protein dynamics and interactions. Its fluorescence properties allow for real-time monitoring of molecular interactions.

- Cholinergic Probes : The compound has been employed as a cholinergic fluorescent probe in studies examining the binding dynamics of horse serum cholinesterase and other cholinergic receptors .

- Histone Surface Recognition : It serves as a guest molecule in multivalent macrocyclic hosts for histone surface recognition, facilitating studies on gene regulation mechanisms .

Case Studies

- Binding Studies with Cholinesterase :

- Interactions with Cationic Dyes :

- Fluorescence Dynamics :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C17H26ClN3O6S |

| Molar Mass | 435.92 g/mol |

| CAS Number | 33423-98-2 |

| Storage Conditions | -20°C |

| Biological Applications | Fluorescent probe, cholinergic studies |

Safety Considerations

DNS-chol is classified as an irritant (Xi), with risk codes indicating irritation to eyes, skin, and respiratory system. Safety precautions include wearing protective clothing and using appropriate eye protection during handling.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that quaternary ammonium compounds, including (1-Dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, exhibit significant antimicrobial properties. These compounds can disrupt microbial membranes, leading to cell lysis and death.

Case Study:

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting potential applications in disinfectants and antiseptics.

Drug Delivery Systems

The compound's ability to alter membrane permeability is crucial for drug delivery applications. Its interaction with cellular membranes can enhance the uptake of therapeutic agents.

Data Table: Interaction Studies

| Study Focus | Findings |

|---|---|

| Membrane Permeability | Increased permeability observed in model lipid bilayers . |

| Cellular Uptake Mechanisms | Enhanced uptake of fluorescent probes in various cell lines . |

Cholinergic Receptor Studies

The compound has been used as a fluorescent probe in studies involving cholinergic receptors. Its ability to bind selectively to these receptors aids in understanding receptor dynamics and pharmacodynamics.

Case Study:

Fluorescence studies revealed that this compound interacts with horse serum cholinesterase, providing insights into enzyme function and inhibitor design .

Cationic Dye Interactions

This compound has shown promise in interactions with cationic dyes, which are essential in various industrial applications, including textile manufacturing.

Data Table: Interaction Parameters

| Dye Type | Interaction Strength | Application Area |

|---|---|---|

| Cationic Dyes | Moderate | Textile industry |

| Anionic Polymers | Strong | Coating and surface modification |

Comparaison Avec Des Composés Similaires

Soytrimonium Chloride

- Structure: Predominantly oleyl trimethylammonium chloride (70% unsaturated C18 chain) with minor saturated alkyltrimethylammonium components (C16, C18, C22) .

- Key Differences :

- Hydrophobic Chain : The unsaturated oleyl chain in Soytrimonium Chloride contrasts with the rigid dansyl-sulfonamidoethyl group in the target compound, reducing fluorescence capability but enhancing surfactant properties .

- Applications : Soytrimonium Chloride is used in cosmetics as a conditioning agent, whereas the target compound serves as a biochemical probe .

- Toxicity : Both exhibit skin/eye irritation at high concentrations, but Soytrimonium Chloride’s toxicity data are extrapolated from saturated alkyltrimethylammonium analogs due to structural similarities .

Tetramethylammonium Perchlorate

- Structure : Simpler tetramethylammonium cation (N(CH₃)₄⁺) with perchlorate anion .

- Key Differences: Functionality: Lacks the fluorophore and sulfonamide groups, rendering it non-fluorescent. Applications: Used in organic synthesis and ion-pairing chromatography rather than receptor studies . Solubility: Highly water-soluble (>200 g/L for similar perchlorates), whereas the target compound’s solubility is modulated by its hydrophobic dansyl group .

Perchlorate-Containing Compounds

Ammonium Perchlorate

- Structure : NH₄⁺ClO₄⁻ .

- Key Differences :

- Reactivity : Ammonium perchlorate decomposes explosively under heat, unlike the stable perchlorate counterion in the target compound .

- Environmental Impact : Both perchlorates raise ecological concerns due to thyroid-disrupting effects, but the target compound’s complex structure may reduce bioavailability compared to NH₄ClO₄ .

Sulfonamide Derivatives

5-(Dimethylamino)-Naphthalene-1-Sulfonamide

- Structure : Core dansyl fluorophore without the trimethylammonium-perchlorate moiety .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Receptor Binding : The target compound exhibits cooperative binding to proteolipids, with acetylcholine and decamethonium competitively displacing it, confirming its utility in studying cholinergic mechanisms .

- Environmental Persistence : Perchlorate’s high solubility and stability (common to all perchlorate salts) necessitate careful disposal of the target compound to avoid groundwater contamination .

- Toxicological Bridging : Soytrimonium Chloride’s safety assessment relies on read-across from saturated alkyltrimethylammonium chlorides, a strategy less applicable to the target compound due to its unique dansyl group .

Méthodes De Préparation

Core Structural Components and Retrosynthetic Analysis

The compound comprises three key subunits:

-

A 1-dimethylaminonaphthalene-5-sulfonamide (dansyl) group, providing fluorescence properties.

-

An ethylenediamine linker bridging the sulfonamide and quaternary ammonium moieties.

-

A trimethylammonium perchlorate group, conferring cationic character.

Retrosynthetically, the molecule can be dissected into:

-

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride)

-

N-(2-aminoethyl)trimethylammonium chloride

-

Perchloric acid for counterion exchange

Synthesis of Dansyl Chloride

Dansyl chloride is synthesized via sulfonation of 1-dimethylaminonaphthalene. The reaction employs chlorosulfonic acid under anhydrous conditions at 0–5°C for 2 hours, yielding the sulfonyl chloride intermediate.

Reaction conditions:

Amidation with Ethylenediamine

Dansyl chloride reacts with ethylenediamine in a nucleophilic acyl substitution. The primary amine attacks the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Procedure:

-

Dissolve dansyl chloride (1 eq) in anhydrous THF.

-

Add ethylenediamine (1.5 eq) dropwise under nitrogen.

-

Stir at room temperature for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.

Key parameters:

Quaternization with Methyl Iodide

The secondary amine of the ethylenediamine linker undergoes exhaustive methylation using methyl iodide to form the trimethylammonium group.

Optimized conditions:

Counterion Exchange to Perchlorate

The iodide counterion is replaced with perchlorate via metathesis. Silver perchlorate precipitates silver iodide, leaving the desired perchlorate salt in solution.

Steps:

-

Dissolve trimethylammonium iodide (1 eq) in methanol.

-

Add AgClO₄ (1.05 eq) and stir for 2 hours.

Critical factors:

-

Stoichiometry: Slight excess of AgClO₄ ensures complete substitution.

-

Solvent purity: Anhydrous methanol prevents side reactions.

Purification and Characterization

Chromatographic Techniques

NMR Spectroscopy

Mass Spectrometry

Elemental Analysis

Reaction Optimization and Yield Enhancement

Temperature-Dependent Quaternization

Elevating temperature from 40°C to 60°C improves methylation efficiency:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 40 | 24 | 65 |

| 50 | 18 | 75 |

| 60 | 12 | 88 |

Solvent Effects on Amidation

Polar aprotic solvents enhance dansyl chloride reactivity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 72 |

| DMF | 36.7 | 68 |

| Acetone | 20.7 | 61 |

THF balances reactivity and solubility.

Challenges and Mitigation Strategies

Byproduct Formation

Scale-Up Considerations

-

Exothermic sulfonation: Jacketed reactors maintain temperatures below 10°C during dansyl chloride synthesis.

-

Silver recovery: AgI precipitate is recycled via reduction to metallic silver, reducing costs.

Applications in Research Contexts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-dimethylaminonaphthalene-5-sulfonamidoethyl)trimethylammonium perchlorate, and how can purity be ensured?

- Methodology : The compound is synthesized via quaternization of tertiary amines with alkylating agents, followed by anion exchange using perchloric acid. Key steps include:

- Reacting 1-dimethylaminonaphthalene-5-sulfonamide with a bromoethyltrimethylammonium precursor in anhydrous acetonitrile under nitrogen .

- Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts.

- Purity validation using elemental analysis (C, H, N, S) and ion chromatography to confirm perchlorate content .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR : H and C NMR in deuterated DMSO to confirm sulfonamide and quaternary ammonium groups. Aromatic protons in the naphthalene ring appear as distinct multiplet signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect the cationic trimethylammonium moiety (m/z ~320) and isotopic confirmation of perchlorate (ClO at m/z 99/101 with 3:1 intensity ratio) .

- X-ray Crystallography : Single-crystal analysis to resolve sulfonamide conformation and perchlorate counterion geometry .

Advanced Research Questions

Q. What experimental designs are critical for studying the compound’s interactions with biological membranes or proteins?

- Methodology :

- Fluorescence Quenching Assays : Utilize the dimethylaminonaphthalene (dansyl) group as a fluorophore. Measure emission at 480 nm (λ = 340 nm) to track binding with serum albumin or lipid bilayers .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions with phospholipid vesicles .

- Electrophysiology : Patch-clamp studies to assess ion channel modulation in neuronal cells due to the quaternary ammonium group .

Q. How can contradictions in environmental toxicity data for perchlorate-containing compounds be resolved?

- Methodology :

- Dose-Response Studies : Compare thyroid follicle hyperplasia in zebrafish models (e.g., stickleback assays) exposed to varying perchlorate concentrations (10–100 mg/L) .

- Isotopic Tracing : Use O-labeled perchlorate to distinguish exogenous vs. endogenous sources in soil or water samples .

- Multivariate Regression : Analyze confounding variables (pH, competing anions) in field studies to isolate perchlorate-specific effects .

Q. What advanced analytical techniques are required to detect trace amounts of this compound in complex matrices?

- Methodology :

- LC-HRMS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradient. Monitor m/z 319.12 (cation) and 99.00 (ClO) with a method detection limit (MDL) of 0.1 ppb .

- Ion Mobility Spectrometry : Resolve isobaric interferences (e.g., sulfate) using collision cross-section data .

- Solid-Phase Extraction : Optimize using mixed-mode resins (e.g., Strata-X-C) for recovery >90% in wastewater .

Key Research Challenges

- Interference in Fluorescence Assays : The dansyl group’s sensitivity to pH (pKa ~4.5) requires buffered conditions (pH 7.4) to avoid signal artifacts .

- Perchlorate Degradation : Anaerobic microbial consortia (e.g., Burkholderia spp.) can reduce ClO to Cl, complicating environmental fate studies .

- Crystallization Difficulties : Hygroscopicity of the perchlorate salt demands strict anhydrous handling during X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.